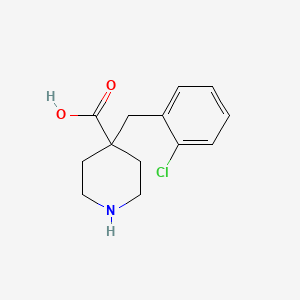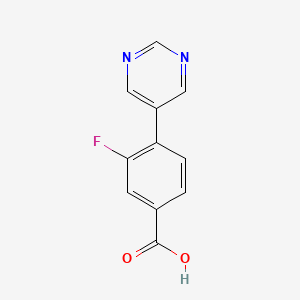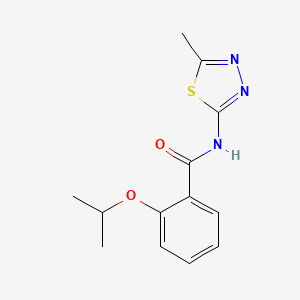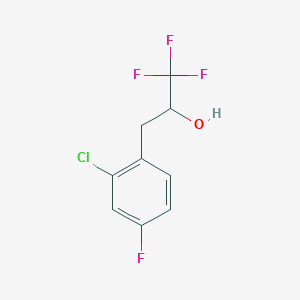![molecular formula C13H21NO2 B13503557 {[3-(3-Aminopropoxy)propoxy]methyl}benzene](/img/structure/B13503557.png)
{[3-(3-Aminopropoxy)propoxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-(3-Aminopropoxy)propoxy]methyl}benzene is a chemical compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol . It is characterized by the presence of an aminopropoxy group attached to a benzene ring through a propoxy linker. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of {[3-(3-Aminopropoxy)propoxy]methyl}benzene involves multiple steps. One common synthetic route includes the reaction of benzyl chloride with 3-aminopropanol to form 3-(benzyloxy)propan-1-amine. This intermediate is then reacted with 1,3-dibromopropane under basic conditions to yield this compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
{[3-(3-Aminopropoxy)propoxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Aplicaciones Científicas De Investigación
{[3-(3-Aminopropoxy)propoxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[3-(3-Aminopropoxy)propoxy]methyl}benzene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propoxy linker provides flexibility, allowing the compound to fit into various binding sites .
Comparación Con Compuestos Similares
{[3-(3-Aminopropoxy)propoxy]methyl}benzene can be compared with similar compounds such as:
{[3-(3-Hydroxypropoxy)propoxy]methyl}benzene: This compound has a hydroxyl group instead of an amino group, leading to different chemical reactivity and biological interactions.
{[3-(3-Methoxypropoxy)propoxy]methyl}benzene: The presence of a methoxy group alters its solubility and chemical properties compared to the amino derivative.
These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C13H21NO2 |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
3-(3-phenylmethoxypropoxy)propan-1-amine |
InChI |
InChI=1S/C13H21NO2/c14-8-4-9-15-10-5-11-16-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,14H2 |
Clave InChI |
BDJLVNYVAIYYHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCCOCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl [(1R)-2-(4-chlorophenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13503478.png)


![Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13503498.png)


![8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13503506.png)



![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B13503533.png)

![Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride](/img/structure/B13503541.png)
![rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis](/img/structure/B13503544.png)
